![molecular formula C30H26N4O2 B14310740 1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) CAS No. 116294-01-0](/img/structure/B14310740.png)
1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) is a complex organic compound characterized by its unique structure, which includes a 1,4-phenylenebis core linked to two 5-phenyl-1H-pyrazole-3,1-diyl groups, each further connected to a propan-1-one moiety
Preparation Methods
The synthesis of 1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,4-phenylenebis core: This can be achieved through the reaction of 1,4-dibromobenzene with appropriate reagents to introduce functional groups.
Attachment of the pyrazole groups: The 5-phenyl-1H-pyrazole-3,1-diyl groups are introduced through cyclization reactions involving hydrazine derivatives and diketones.
Connection of the propan-1-one moieties:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups such as halogens or nitro groups.
Condensation: The compound can participate in condensation reactions with aldehydes or amines, forming larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions.
Scientific Research Applications
1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds to 1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) include:
1,1’-[1,4-Phenylenebis(5-phenyl-2,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone): This compound has a similar core structure but with trifluoroethanone groups instead of propan-1-one.
1,1’-[1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl)]bis(ethan-1-one):
Properties
CAS No. |
116294-01-0 |
|---|---|
Molecular Formula |
C30H26N4O2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-[5-phenyl-3-[4-(5-phenyl-1-propanoylpyrazol-3-yl)phenyl]pyrazol-1-yl]propan-1-one |
InChI |
InChI=1S/C30H26N4O2/c1-3-29(35)33-27(23-11-7-5-8-12-23)19-25(31-33)21-15-17-22(18-16-21)26-20-28(24-13-9-6-10-14-24)34(32-26)30(36)4-2/h5-20H,3-4H2,1-2H3 |
InChI Key |
QVFOKMVFGKGWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(=CC(=N1)C2=CC=C(C=C2)C3=NN(C(=C3)C4=CC=CC=C4)C(=O)CC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


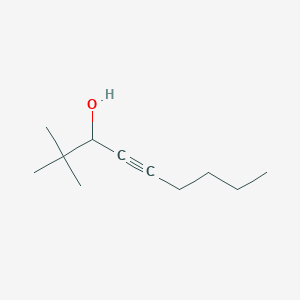
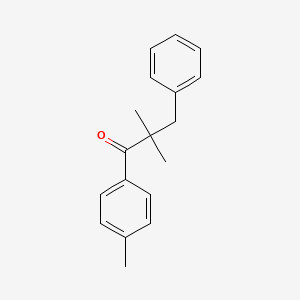
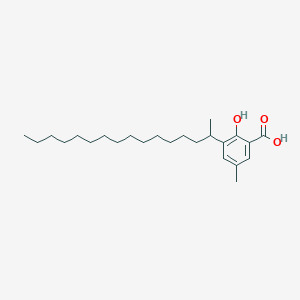
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)



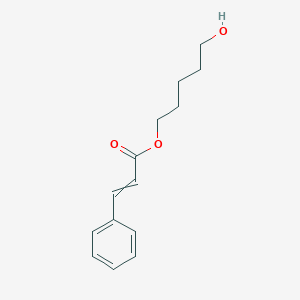
![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
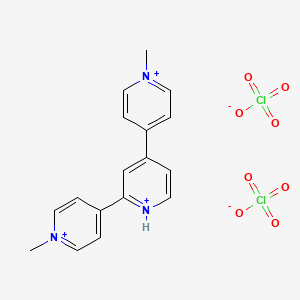
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)

